![molecular formula C18H22N2O5S B2913127 3-methoxy-N-(2-(N-(3-methoxybenzyl)sulfamoyl)ethyl)benzamide CAS No. 899967-31-8](/img/structure/B2913127.png)
3-methoxy-N-(2-(N-(3-methoxybenzyl)sulfamoyl)ethyl)benzamide
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Overview
Description
Benzamide derivatives are a significant class of amide compounds . They have been widely used in various fields such as medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of benzamide derivatives often involves reactions with amine derivatives . For example, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The molecular structure of benzamide derivatives can be determined using various spectroscopic methods, including IR, 1H NMR, 13C NMR .Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions. For example, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be determined using various methods. For example, the refractive index, boiling point, and density can be measured .Scientific Research Applications
Antimicrobial Properties : A study by Priya et al. (2006) synthesized and evaluated a new class of benzamide derivatives for their antimicrobial efficacy. Some compounds demonstrated significant antibacterial and antifungal activities, showcasing the potential of benzamide derivatives in developing new antimicrobial agents (Priya et al., 2006).
Sensing and Detection Applications : Saleh and Gaber (2001) used a sulpiride drug derivative, structurally similar to the compound , as an electroactive material for creating a PVC-based Zn2+-selective electrode. This application illustrates the potential of such compounds in the development of selective sensors for metal ions (Saleh & Gaber, 2001).
Enantioselective Synthesis : Calvez et al. (1998) reported the enantioselective synthesis of piperidines from a related N-methoxy-N-methylamide, highlighting the importance of such compounds in stereochemical synthesis applications, which are crucial in drug development (Calvez, Chiaroni, & Langlois, 1998).
Carbonic Anhydrase Inhibition : Supuran et al. (2013) synthesized aromatic sulfonamide inhibitors for carbonic anhydrases, demonstrating the utility of sulfonamide derivatives in inhibiting enzymes that are therapeutic targets for various diseases (Supuran, Maresca, Gregáň, & Remko, 2013).
Drug Transformation Studies : Arita et al. (1970) studied the transformation of metoclopramide in rabbits, indicating the relevance of benzamide derivatives in understanding drug metabolism and pharmacokinetics, which is crucial for drug design and development (Arita et al., 1970).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methoxy-N-[2-[(3-methoxyphenyl)methylsulfamoyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-24-16-7-3-5-14(11-16)13-20-26(22,23)10-9-19-18(21)15-6-4-8-17(12-15)25-2/h3-8,11-12,20H,9-10,13H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEPYZPPPMGGLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNS(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-(N-(3-methoxybenzyl)sulfamoyl)ethyl)benzamide |
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